Cas no 446847-82-1 (Ethyl 4-(Chlorosulfonyl)methylbenzoate)

Ethyl 4-(Chlorosulfonyl)methylbenzoate 化学的及び物理的性質
名前と識別子
-
- benzoic acid, 4-[(chlorosulfonyl)methyl]-, ethyl ester
- ethyl 4-[(chlorosulfonyl)methyl]benzoate
- Benzoic acid,4-[(chlorosulfonyl)methyl]-,ethyl ester
- Ethyl4-((chlorosulfonyl)methyl)benzoate
- Ethyl 4-(chlorosulfonylmethyl)benzoate
- D78620
- 446847-82-1
- EN300-99098
- Ethyl 4-((chlorosulfonyl)methyl)benzoate
- CS-0218049
- Ethyl 4-(Chlorosulfonyl)methylbenzoate
-
- MDL: MFCD07778382
- インチ: InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-5-3-8(4-6-9)7-16(11,13)14/h3-6H,2,7H2,1H3
- InChIKey: QIYYMJAPJWLWKV-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 262.00700
- どういたいしつりょう: 262.0066577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 68.8Ų
じっけんとくせい
- PSA: 68.82000
- LogP: 3.01270
Ethyl 4-(Chlorosulfonyl)methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288719-10g |
Ethyl 4-[(chlorosulfonyl)methyl]benzoate |
446847-82-1 | 97% | 10g |
¥17337 | 2023-04-14 | |
TRC | B127060-10mg |
Ethyl 4-[(Chlorosulfonyl)methyl]benzoate |
446847-82-1 | 10mg |
$ 65.00 | 2022-03-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288719-1g |
Ethyl 4-[(chlorosulfonyl)methyl]benzoate |
446847-82-1 | 97% | 1g |
¥4287 | 2023-04-14 | |
Enamine | EN300-99098-0.5g |
ethyl 4-[(chlorosulfonyl)methyl]benzoate |
446847-82-1 | 95.0% | 0.5g |
$124.0 | 2025-03-21 | |
Aaron | AR00DBQD-10g |
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |
446847-82-1 | 95% | 10g |
$971.00 | 2023-12-13 | |
Enamine | EN300-99098-1g |
ethyl 4-[(chlorosulfonyl)methyl]benzoate |
446847-82-1 | 95% | 1g |
$159.0 | 2023-09-01 | |
A2B Chem LLC | AG20633-100mg |
Ethyl 4-((chlorosulfonyl)methyl)benzoate |
446847-82-1 | 95% | 100mg |
$93.00 | 2024-04-20 | |
Aaron | AR00DBQD-50mg |
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |
446847-82-1 | 95% | 50mg |
$76.00 | 2023-12-13 | |
1PlusChem | 1P00DBI1-100mg |
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |
446847-82-1 | 95% | 100mg |
$97.00 | 2025-03-30 | |
1PlusChem | 1P00DBI1-2.5g |
BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, ETHYL ESTER |
446847-82-1 | 95% | 2.5g |
$444.00 | 2025-02-26 |
Ethyl 4-(Chlorosulfonyl)methylbenzoate 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
Ethyl 4-(Chlorosulfonyl)methylbenzoateに関する追加情報
Ethyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 446847-82-1): A Comprehensive Overview in Modern Chemical Research
Ethyl 4-(Chlorosulfonyl)methylbenzoate, identified by its CAS number 446847-82-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its ester and sulfonyl functional groups, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The molecular structure of Ethyl 4-(Chlorosulfonyl)methylbenzoate consists of a benzoate backbone substituted with a chlorosulfonyl group and an ethyl ester moiety, which endows it with unique reactivity and chemical properties.
Recent advancements in the field of medicinal chemistry have highlighted the importance of sulfonyl-containing compounds in the design of novel therapeutic agents. The presence of the chlorosulfonyl group in Ethyl 4-(Chlorosulfonyl)methylbenzoate makes it a valuable intermediate in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and antiviral properties, making them attractive candidates for further development into therapeutic drugs.
The synthesis of Ethyl 4-(Chlorosulfonyl)methylbenzoate typically involves the reaction of 4-methylbenzoic acid with chlorosulfonic acid, followed by esterification with ethanol. This synthetic route underscores the compound's accessibility and its potential for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, which are critical for pharmaceutical applications.
In recent years, researchers have been exploring the use of Ethyl 4-(Chlorosulfonyl)methylbenzoate as a building block in the construction of more complex molecules. For instance, its incorporation into heterocyclic frameworks has led to the discovery of novel compounds with enhanced biological activity. These studies have demonstrated that the chlorosulfonyl group can serve as a versatile handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.
The pharmacological potential of derivatives of Ethyl 4-(Chlorosulfonyl)methylbenzoate has been extensively studied. One notable area of research is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of Ethyl 4-(Chlorosulfonyl)methylbenzoate, researchers have been able to develop potent inhibitors that target specific kinases, offering promising therapeutic strategies.
Another emerging field where Ethyl 4-(Chlorosulfonyl)methylbenzoate has shown promise is in the realm of neurodegenerative diseases. Studies have indicated that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. The ability to interact with biological targets such as receptors and ion channels makes it a valuable candidate for further investigation in this area.
The chemical properties of Ethyl 4-(Chlorosulfonyl)methylbenzoate also make it useful in material science applications. Its ability to undergo various transformations under controlled conditions allows for its use in polymer synthesis and as a crosslinking agent. These applications highlight the compound's versatility beyond pharmaceuticals and underscore its importance in industrial chemistry.
In conclusion, Ethyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 446847-82-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its role as an intermediate in drug synthesis, its utility in developing novel therapeutic agents, and its applications in material science underscore its importance in modern chemical research. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.
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